molecular formula C11H16BrN3O3 B14037667 tert-Butyl (R)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate

tert-Butyl (R)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate

Cat. No.: B14037667
M. Wt: 318.17 g/mol
InChI Key: UPDCDBDXHDPRGG-SSDOTTSWSA-N
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Description

tert-Butyl ®-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyrazolo[5,1-b][1,3]oxazine ring system

Preparation Methods

The synthesis of tert-Butyl ®-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate typically involves multiple steps, starting with the formation of the pyrazolo[5,1-b][1,3]oxazine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl ®-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl ®-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ®-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate involves its interaction with specific molecular targets. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the active pyrazolo[5,1-b][1,3]oxazine moiety. This moiety can then interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to tert-Butyl ®-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate include:

The uniqueness of tert-Butyl ®-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate lies in its specific ring system and the presence of the bromine atom, which allows for further functionalization and diverse applications.

Properties

Molecular Formula

C11H16BrN3O3

Molecular Weight

318.17 g/mol

IUPAC Name

tert-butyl N-[(6R)-3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl]carbamate

InChI

InChI=1S/C11H16BrN3O3/c1-11(2,3)18-10(16)14-7-5-15-9(17-6-7)8(12)4-13-15/h4,7H,5-6H2,1-3H3,(H,14,16)/t7-/m1/s1

InChI Key

UPDCDBDXHDPRGG-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN2C(=C(C=N2)Br)OC1

Canonical SMILES

CC(C)(C)OC(=O)NC1CN2C(=C(C=N2)Br)OC1

Origin of Product

United States

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